2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
14093-97-1 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H |
InChI Key |
RUMMFSKZAJIGOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Other CAS No. |
14093-97-1 |
Origin of Product |
United States |
Scientific Research Applications
The 1,3,4-oxadiazole derivatives, including 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, are known for their broad spectrum of biological activities. These include:
- Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of oxadiazole derivatives. For instance, compounds with the oxadiazole ring have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 22a | Antibacterial | Staphylococcus aureus | 1.56 |
| 22b | Antibacterial | Bacillus subtilis | 0.78 |
| 29a | Antibacterial | MRSA | 4x more potent than vancomycin |
| 29b | Antibacterial | VRE | 8x more potent than linezolid |
- Anti-inflammatory and Analgesic Effects : Research indicates that certain oxadiazole derivatives exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin . The presence of specific substituents enhances these effects.
| Compound | Anti-inflammatory Effect (%) | Comparison Drug |
|---|---|---|
| 21c | 59.5 | Indomethacin (64.3) |
| 21i | 61.9 | Indomethacin (64.3) |
Industrial Applications
In addition to their biological significance, oxadiazoles have found applications in agriculture and pharmaceuticals:
- Agricultural Use : Certain derivatives are utilized as herbicides and insecticides. For example, metoxadiazone is an authorized compound that demonstrates effective herbicidal activity against various weed species .
- Pharmaceutical Applications : The broad spectrum of biological activities makes these compounds candidates for drug development targeting infections and inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in real-world applications:
- Antimicrobial Efficacy : A study reported that a series of synthesized oxadiazoles exhibited potent antimicrobial activity against resistant bacterial strains, showcasing their potential as new therapeutic agents .
- Anti-inflammatory Studies : In vivo experiments demonstrated that specific oxadiazole derivatives significantly reduced paw swelling in rat models, indicating their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 4c in ):
- 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 7b in ): IC₅₀ values of ~10 µM against MCF-7 and MDA-MB-453 cells, with apoptosis induction via caspase-3 activation . Phenoxymethyl groups improve solubility and membrane permeability compared to halogenated analogs.
- 2-(3-Chloro-7-methoxyquinoxaline-2-yl)-5-cyclohexyl-1,3,4-oxadiazole (): Hybrid scaffolds with quinoxaline showed antitumor activity, though less potent (IC₅₀ > 20 µM) than phenyl-substituted derivatives .
However, its reduced electronegativity compared to nitro or chloro groups might lower cytotoxicity .
Antibacterial and Antioxidant Activity
Physical and Chemical Properties
Crystal Packing and Solubility
2-Furyl vs. Phenyl/Biphenyl Groups : The furyl group’s smaller size and oxygen atom may reduce steric hindrance and increase solubility in polar solvents compared to biphenyl analogs (e.g., PBD in ) .
Optical Properties (Scintillators)
- 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) (): Used in liquid scintillators for neutrino detection due to high fluorescence quantum yield. Limited solubility in organic solvents; tert-butyl-PBD derivatives address this issue .
- 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole ():
2-Furyl Implications : The furyl group’s conjugation may redshift emission wavelengths, but its lower stability compared to biphenyls could limit scintillator applications .
Data Tables
Table 1: Comparative Bioactivity of 5-Phenyl-1,3,4-oxadiazole Derivatives
Table 2: Substituent Effects on Physical Properties
Preparation Methods
Reaction Mechanism and Optimization
A prominent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere. For 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, this approach would utilize furan-2-ylacetic acid and phenylhydrazide as starting materials. The reaction proceeds via oxidative decarboxylation of the arylacetic acid to generate an acyl radical, followed by coupling with the hydrazide and subsequent cyclization.
Key optimization parameters include:
-
Catalyst selection : CuCl (20 mol%) demonstrated superior activity compared to CuI, CuBr, or Cu(OAc)₂, achieving yields up to 92% for analogous compounds.
-
Oxidant : Molecular oxygen is critical for the dual oxidation process, outperforming TBHP or DTBP.
-
Solvent and temperature : DMF at 120°C under oxygen for 4 hours provided optimal results.
Table 1: Catalyst Screening for Copper-Mediated Synthesis
| Catalyst | Yield (%) |
|---|---|
| CuI | 74 |
| CuCl₂ | 82 |
| CuCl | 92 |
| Cu(OAc)₂ | 84 |
This method avoids expensive ligands and is scalable; gram-scale reactions retain >80% yield.
Microwave-Assisted Cyclodehydration
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times for synthesizing 1,3,4-oxadiazoles. A protocol involving furan-2-carbohydrazide and benzoyl chloride under microwave conditions achieves cyclodehydration within minutes. The steps include:
-
Formation of a diacylhydrazine intermediate.
-
Cyclization using phosphorus oxychloride or polyphosphoric acid (PPA) under microwave irradiation (300 W, 120°C, 10–15 minutes).
This method enhances yields (75–88%) while minimizing side reactions, making it suitable for heat-sensitive substrates.
Solvent-Free Mechanochemical Grinding
Eco-Friendly Synthesis
A solvent-free approach employs grinding phenylhydrazide and furan-2-carbaldehyde with molecular iodine as a catalyst. The process involves:
Advantages:
Hypervalent Iodine-Mediated Oxidative Cyclization
Mild and Selective Conditions
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), enable oxidative cyclization of N′-furan-2-ylmethylidenephenylhydrazide under mild conditions. The reaction proceeds at room temperature in dichloromethane, yielding this compound in 60–72% yield.
Classical Cyclodehydration of Diacylhydrazines
Traditional Approach with Modern Refinements
The conventional method involves refluxing furan-2-carboxylic acid phenylhydrazide with dehydrating agents like PPA or thionyl chloride. Recent modifications include:
-
Using ionic liquids as recyclable catalysts to improve yields (80–90%).
-
Reducing reaction times from 12 hours to 2–3 hours via ultrasonic irradiation.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Q & A
How can 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole be synthesized, and what are the key optimization strategies for yield and purity?
Category: Basic Synthesis Methodology
Answer:
The synthesis typically involves cyclization of diacylhydrazides using dehydrating agents like POCl₃ or PCl₅. For example, 2-substituted oxadiazoles are synthesized by reacting hydrazides with carboxylic acids under reflux, followed by cyclization . To introduce the furyl group, nucleophilic substitution or Suzuki coupling can be employed. Optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
- Solvent selection : Use of dry pyridine or DMF to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Category: Basic Characterization
Answer:
- FTIR : Confirms functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, furyl C-H bending at 730–780 cm⁻¹) and monitors reaction progress (e.g., disappearance of S-H bands in intermediates) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for phenyl/furyl) and ¹³C NMR resolves oxadiazole carbons (δ 160–170 ppm) .
- X-ray crystallography : Determines molecular geometry and packing via CH⋯N and CH⋯π interactions (e.g., bond angles and torsion angles) .
How do noncovalent interactions influence the crystallographic packing of 1,3,4-oxadiazole derivatives?
Category: Advanced Structural Analysis
Answer:
Noncovalent interactions (e.g., CH⋯N, CH⋯π, and π-π stacking) are critical for stabilizing crystal lattices. For example:
- CH⋯N interactions : Observed between oxadiazole N atoms and adjacent aryl CH groups (distance ~2.6–2.8 Å).
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15–20% from CH⋯N in thioether derivatives) .
- Impact on properties : Enhanced thermal stability and solubility due to dense packing .
What methodologies are used to evaluate the anticancer potential of this compound derivatives?
Category: Advanced Biological Evaluation
Answer:
- In vitro assays :
- Molecular docking : Screens against targets like EGFR or tubulin using AutoDock Vina (binding energy ≤ -7 kcal/mol indicates strong affinity) .
How can computational modeling resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?
Category: Advanced Data Analysis
Answer:
- 3D-QSAR : Develops predictive models using steric/electrostatic fields (e.g., CoMFA, CoMSIA) to explain variance in bioactivity data .
- Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- ADMET prediction : Filters compounds with poor solubility (LogS > -4) or hepatotoxicity using SwissADME .
What role does this compound play in organic electronics?
Category: Advanced Material Science
Answer:
- OLED applications : Acts as an electron transport layer (ETL) due to low LUMO (~2.4 eV) and high thermal stability (Tₘ > 150°C).
- Thin-film characterization :
How are enzyme inhibition mechanisms studied for oxadiazole-based ACC inhibitors?
Category: Advanced Mechanistic Studies
Answer:
- Kinetic assays : Measures acetyl-CoA carboxylase (ACC) activity via malonyl-CoA production (coupled with DTNB detection at λ = 412 nm) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd < 10 μM indicates strong inhibition).
- Mutagenesis : Identifies critical residues (e.g., Lys/Met in ACC active site) via site-directed mutagenesis .
What strategies address low solubility in this compound derivatives for in vivo studies?
Category: Advanced Formulation
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
